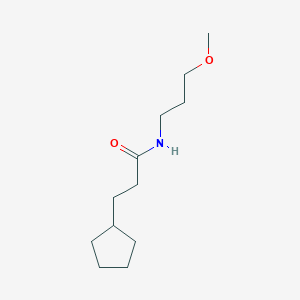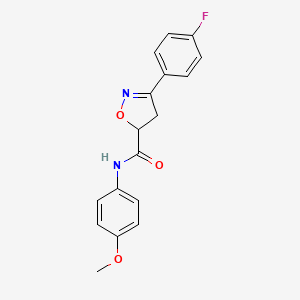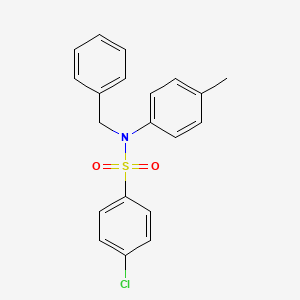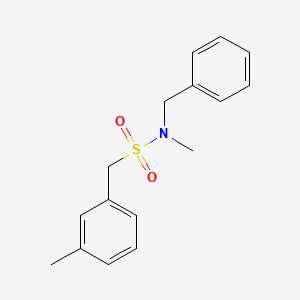![molecular formula C19H19N3O2 B4845175 (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine](/img/structure/B4845175.png)
(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine
説明
The compound (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine, also known as MOPEA, is a novel chemical compound with potential applications in scientific research. MOPEA is a member of the oxadiazole family of compounds and has been synthesized through a number of different methods.
作用機序
The mechanism of action of (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine is not fully understood, but it is believed to involve the modulation of the sigma-1 receptor. This compound has been shown to increase the expression of the sigma-1 receptor and to enhance the binding of the receptor to its ligands. This may lead to the activation of downstream signaling pathways that promote cell survival and protect against oxidative stress.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that this compound can protect against oxidative stress and apoptosis in neuronal cells. In vivo studies have shown that this compound can improve cognitive function and reduce amyloid-beta deposition in a mouse model of Alzheimer's disease. This compound has also been shown to have anti-inflammatory effects and to reduce the production of pro-inflammatory cytokines in vitro and in vivo.
実験室実験の利点と制限
One advantage of using (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine in lab experiments is its high purity and yield. This compound has been synthesized through a variety of methods, all of which result in high yields and purity. Another advantage is its specificity for the sigma-1 receptor, which allows for targeted modulation of this protein. One limitation of using this compound in lab experiments is its limited solubility in aqueous solutions, which may require the use of organic solvents. Another limitation is the lack of information on its long-term toxicity and safety.
将来の方向性
There are a number of future directions for research on (2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine. One direction is to further elucidate its mechanism of action and downstream signaling pathways. Another direction is to investigate its potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, research could be conducted on the potential use of this compound as a neuroprotective agent in other neurological conditions such as traumatic brain injury and stroke. Finally, further studies are needed to assess the long-term toxicity and safety of this compound.
科学的研究の応用
(2-{5-[2-(4-methoxyphenyl)vinyl]-1,2,4-oxadiazol-3-yl}ethyl)phenylamine has been shown to have potential applications in scientific research, particularly in the field of neuroscience. This compound has been found to bind to the sigma-1 receptor, which is a protein that plays a role in the regulation of ion channels, neurotransmitter release, and cell survival. This compound has been shown to have neuroprotective effects in vitro and in vivo, suggesting that it may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
IUPAC Name |
N-[2-[5-[(E)-2-(4-methoxyphenyl)ethenyl]-1,2,4-oxadiazol-3-yl]ethyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-23-17-10-7-15(8-11-17)9-12-19-21-18(22-24-19)13-14-20-16-5-3-2-4-6-16/h2-12,20H,13-14H2,1H3/b12-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAQAKHQWOLEBGI-FMIVXFBMSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=CC2=NC(=NO2)CCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C/C2=NC(=NO2)CCNC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![ethyl 5-benzyl-2-{[(4H-1,2,4-triazol-4-ylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B4845093.png)
![4-methyl-3-phenyl-5-[(3-phenyl-2-propen-1-yl)thio]-4H-1,2,4-triazole](/img/structure/B4845100.png)
![N-allyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine](/img/structure/B4845108.png)
![3-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-1,3-benzothiazol-2-yl-2-(trifluoroacetyl)-2-butenohydrazide](/img/structure/B4845110.png)
![ethyl 2-[(4-bromobenzoyl)amino]-4-(4-methoxyphenyl)-3-thiophenecarboxylate](/img/structure/B4845119.png)
![N-(3-hydroxyphenyl)-2-{[4-isobutyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4845121.png)


![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-1-naphthylacetamide](/img/structure/B4845151.png)
![ethyl N-{[(3-chlorophenyl)amino]carbonyl}-beta-alaninate](/img/structure/B4845169.png)

![4-{[6-methyl-2-(methylthio)-4-pyrimidinyl]amino}benzenesulfonamide](/img/structure/B4845178.png)

![bis(4-methylphenyl) [2-(4-morpholinyl)ethyl]amidophosphate](/img/structure/B4845185.png)